(E)-4-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine, also known as SNS-032, is a synthetic compound that has shown potential in the treatment of cancer. This compound belongs to the family of pyridine derivatives and has been extensively studied for its mechanism of action and biochemical effects.
Scientific Research Applications
Spin-Crossover and Crystallographic Phase Changes : Iron(II) complexes with similar pyridine ligands exhibit interesting behavior like abrupt spin-transition and crystallographic phase changes (Cook et al., 2015).
Synthesis of Prazoles : Compounds with similar pyridine structures are used in synthesizing prazoles, which treat gastroesophageal reflux disease and other gastric acid-related diseases (Gilbile et al., 2017).
Antimicrobial Activity : Novel sulfone-linked bis heterocycles, including structures related to the compound , demonstrate antimicrobial activity (Padmavathi et al., 2008).
Regio- and Stereochemistry in Reactions : Methyl (E)- and (Z)-β-styryl sulphone, structurally related, show unique regio- and stereo-chemistry when reacting with pyrrolidin-1-yl-4-t-butylcyclohexene (Fabrissin et al., 1980).
Copper-Catalyzed Aminooxygenation and Dioxygenation : A method for converting 4-pentenylsulfonamides to 2-formylpyrrolidines involves copper-catalyzed aminooxygenation (Wdowik & Chemler, 2017).
Ionic Liquid Electrochemical Windows : Studies on ionic liquids, including pyrrolidinium structures, explore their electrochemical windows and potential industrial applications (Hayyan et al., 2013).
Synthesis of 4-(trifluoromethyl)pyrrolidines : New 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups are synthesized via 1,3-dipolar cycloaddition reactions (Markitanov et al., 2016).
Asymmetric 1,3-Dipolar Cycloaddition : Catalytic asymmetric procedure for the 1,3-dipolar cycloaddition of (E)-beta-phenylsulfonyl enones with azomethine ylides produces pyrrolidine derivatives (Robles‐Machín et al., 2010).
properties
IUPAC Name |
4-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-23(21,13-9-15-4-2-1-3-5-15)19-12-8-17(14-19)22-16-6-10-18-11-7-16/h1-7,9-11,13,17H,8,12,14H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEBDWDHIXGYND-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.